2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid
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Overview
Description
2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5F4NO3 This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This can be achieved by reacting a suitable precursor, such as 2-amino-6-fluorobenzoic acid, with a trifluoromethoxy reagent under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield de-fluorinated products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution reactions can produce a wide range of trifluoromethoxy-substituted compounds .
Scientific Research Applications
2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-6-(trifluoromethoxy)benzoxazole
- 2-amino-6-(trifluoromethoxy)benzothiazole
- 2-amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
What sets 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid apart is the presence of both a fluoro and a trifluoromethoxy group on the benzoic acid core. This unique combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
1804872-93-2 |
---|---|
Molecular Formula |
C8H5F4NO3 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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